![molecular formula C11H13NO4S B2586955 N-(4-Methoxy-2-methylsulfonylphenyl)prop-2-enamide CAS No. 2305341-15-3](/img/structure/B2586955.png)
N-(4-Methoxy-2-methylsulfonylphenyl)prop-2-enamide
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Description
“N-(4-Methoxy-2-methylsulfonylphenyl)prop-2-enamide” is a chemical compound . It is a powder with a molecular weight of 177.2 . The IUPAC name for this compound is N-(4-methoxyphenyl)acrylamide .
Synthesis Analysis
The synthesis of similar compounds has been achieved through the Ugi multi-component reaction . This involves coupling of 4(octyloxy)aniline, Cyclohexyl isocyanide, paraformaldehyde, and acrylic acid . The reaction conditions were optimized for the synthesis of the terpolymer and tetrapolymer .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO2/c1-3-10 (12)11-8-4-6-9 (13-2)7-5-8/h3-7H,1H2,2H3, (H,11,12) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-Methoxy-2-methylsulfonylphenyl)prop-2-enamide” are not available, similar compounds have been used as additives in water-based drilling fluids . They have shown effectiveness in mud viscosity enhancement .Physical And Chemical Properties Analysis
“N-(4-Methoxy-2-methylsulfonylphenyl)prop-2-enamide” is a powder with a melting point of 97-99 degrees Celsius . It is stored at room temperature .Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methoxy-2-methylsulfonylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-4-11(13)12-9-6-5-8(16-2)7-10(9)17(3,14)15/h4-7H,1H2,2-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBQUOSXKXUFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxy-2-(methylsulfonyl)phenyl)acrylamide |
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